molecular formula C21H26N2O4 B1140754 Ramiprilat diketopiperazine CAS No. 108736-10-3

Ramiprilat diketopiperazine

Número de catálogo: B1140754
Número CAS: 108736-10-3
Peso molecular: 370.4 g/mol
Clave InChI: DZRWPCCIYKIPJW-HILJTLORSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Formula and Stereochemical Configuration

RDKA has the molecular formula C₂₁H₂₆N₂O₄ (molecular weight: 370.44 g/mol). Its structure features a bicyclic diketopiperazine core fused with a cyclopentane ring and a phenylbutanoic acid side chain. The compound exhibits absolute stereochemistry with five defined stereocenters at positions C3, C5a, C8a, C9a, and C11 (Figure 1).

Key Stereochemical Features:

  • Stereocenters : The (2S,3S,5aS,8aS,9aS) configuration governs its three-dimensional arrangement.
  • Cyclization : The diketopiperazine ring arises from intramolecular cyclization of ramipril’s primary amine and carbonyl groups.
Table 1: Stereochemical Data
Parameter Value Source
Defined stereocenters 5/5
Optical activity Unspecified (chiral centers present)
E/Z centers 0

Comparative Analysis of IUPAC Nomenclature and Synonyms

IUPAC Name:

(2S)-2-[(3S,5aS,8aS,9aS)-3-Methyl-1,4-dioxodecahydro-2H-cyclopentapyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid.

Synonyms:

  • Ramipril Impurity K (EP)
  • Ramiprilat Diketopiperazine
  • (αS,3S,5aS,8aS,9aS)-Decahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-cyclopentapyrrolo[1,2-a]pyrazine-2-acetic acid

The nomenclature reflects its origin as a cyclization product of ramiprilat, the active metabolite of ramipril.

Crystallographic and Conformational Studies

Crystallographic Data:

No single-crystal X-ray diffraction data for RDKA has been published. However, computational models predict a tricyclic conformation with the diketopiperazine ring adopting a boat configuration.

Conformational Stability:

  • Intramolecular hydrogen bonding between the diketopiperazine carbonyl oxygen (O9) and the carboxylic acid proton stabilizes the structure.
  • Cyclopentane ring puckering influences steric interactions with the phenylbutanoic acid side chain.
Figure 1: Predicted 3D Conformation

Source: PubChem

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆) :
    • δ 1.21 (s, 3H, CH₃), δ 3.45–3.89 (m, 4H, cyclopentane H), δ 7.24–7.32 (m, 5H, aromatic H).
    • Coupling constants confirm transannular interactions between H5a and H8a (J = 9.8 Hz).
  • ¹³C NMR :
    • 174.2 ppm (C=O, diketopiperazine), 171.9 ppm (COOH), 138.5 ppm (aromatic C1).

Infrared (IR) Spectroscopy:

  • Strong absorptions at 1745 cm⁻¹ (diketopiperazine C=O) and 1702 cm⁻¹ (carboxylic acid C=O).
  • N-H stretching at 3280 cm⁻¹ (broad, dimeric carboxylic acid).

Mass Spectrometry (MS):

  • ESI-MS (m/z) : 371.2 [M+H]⁺.
  • Fragmentation pattern :
    • Loss of H₂O (m/z 353.1)
    • Cleavage of the diketopiperazine ring (m/z 198.1).
Table 2: Major MS Fragments
m/z Fragment Ion Pathway
371.2 [M+H]⁺ Molecular ion
353.1 [M+H-H₂O]⁺ Dehydration
198.1 C₁₁H₁₄NO₂⁺ Diketopiperazine ring cleavage

Propiedades

IUPAC Name

(2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRWPCCIYKIPJW-HILJTLORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108736-10-3
Record name Ramipril diketopiperazine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAMIPRIL DIKETOPIPERAZINE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN6P6O95UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Chemical Basis of Ramipril Diketopiperazine Formation

Ramipril diketopiperazine acid (C₁₉H₂₈N₂O₅) is a six-membered cyclic diamide formed via intramolecular nucleophilic attack of the secondary amine on the adjacent ester carbonyl group. This cyclization is favored under acidic or neutral conditions, where protonation of the amine enhances its nucleophilicity, facilitating ring closure . The reaction proceeds through a transition state that eliminates ethanol, yielding the diketopiperazine structure. Computational studies suggest that steric hindrance from ramipril’s bicyclic octane system partially stabilizes the transition state, accelerating cyclization compared to linear peptides .

Acidic Hydrolysis as a Primary Preparation Method

Forced degradation studies under acidic conditions provide a reproducible route to synthesize ramipril diketopiperazine acid. Exposure of ramipril to 0.1 N hydrochloric acid at 80°C for 30 hours results in 21.8% degradation, with diketopiperazine constituting 68–72% of the degradation products . The mechanism involves initial protonation of the ester oxygen, weakening the C–O bond and promoting nucleophilic attack by the amine (Figure 1).

Table 1: Acidic Hydrolysis Conditions and Outcomes

ParameterValueSource
Acid concentration0.1 N HCl
Temperature80°C
Reaction time30 hours
Degradation yield21.8%
Diketopiperazine purity68–72%

Notably, prolonged heating beyond 30 hours increases diketopiperazine yield but risks secondary degradation to smaller fragments . Optimized isolation involves cooling the reaction mixture to 0°C, followed by extraction with ethyl acetate and crystallization from isopropyl alcohol .

Alkaline Hydrolysis and Competing Pathways

Under alkaline conditions (pH > 8), ramipril predominantly hydrolyzes to ramiprilat, its active diacid metabolite. However, trace diketopiperazine (4–6%) forms concurrently due to residual cyclization . For example, in 0.1 N sodium hydroxide at 80°C for 6 hours, ramipril degrades by 23.4%, with diketopiperazine accounting for 5.2% of products . The high pH deprotonates the amine, reducing its nucleophilicity and favoring hydrolysis over cyclization.

Key Insight : Alkaline conditions are suboptimal for targeted diketopiperazine synthesis but highlight the pH dependence of degradation pathways. Stabilizing ramipril formulations above pH 8 with carbonates or arginine suppresses cyclization , underscoring the inverse relationship between formulation stability and diketopiperazine yield.

Oxidative Stress and Secondary Cyclization

Oxidative agents such as hydrogen peroxide (3% v/v) at 80°C induce ramipril degradation through radical-mediated pathways. After 6 hours, 23.4% degradation occurs, producing ramiprilat (62%) and diketopiperazine (29%) . The mechanism likely involves peroxide-mediated ester cleavage, followed by cyclization of the intermediate. While less efficient than acidic hydrolysis, oxidative methods offer a route to co-produce ramiprilat and diketopiperazine for comparative studies.

Thermal Degradation in Solid-State Formulations

Thermal stress testing of ramipril tablets at 60°C and 75% relative humidity for 4 weeks reveals diketopiperazine formation rates of 0.8–1.2% per week . The solid-state reaction follows zero-order kinetics, with moisture content (>5%) accelerating cyclization by plasticizing the matrix and enhancing molecular mobility . Excipients such as microcrystalline cellulose exacerbate degradation by adsorbing water, whereas calcium sulfate stabilizes ramipril by sequestering moisture into hydrate structures .

Synthetic Byproduct in Peptide Coupling Reactions

During ramipril synthesis via DCC/HOBT-mediated coupling, diketopiperazine forms as a side product when the intermediate benzyl ester (Formula VII) undergoes premature cyclization. Patent WO2009122433A2 reports yields of 3–5% diketopiperazine when the reaction is conducted in ethyl acetate at 25–30°C . Mitigation strategies include:

  • Low-temperature coupling : Reducing temperature to 0–5°C slows cyclization kinetics.

  • Solvent selection : Polar aprotic solvents like dimethylformamide suppress intramolecular reactions by stabilizing open-chain intermediates .

Stabilization Strategies to Minimize Unintended Formation

Pharmaceutical formulations targeting ramipril stability employ alkaline excipients (e.g., sodium bicarbonate) to raise microenvironmental pH above 8, shifting degradation toward ramiprilat . Calcium sulfate, a non-alkaline desiccant, reduces free water activity, achieving <0.5% diketopiperazine over 24 months at 25°C . These strategies are critical for ensuring drug efficacy but complicate deliberate diketopiperazine preparation.

Analytical Characterization and Quantification

High-performance liquid chromatography (HPLC) with UV detection at 210 nm is the gold standard for quantifying ramipril diketopiperazine acid. Method validation data from stress studies show a retention time of 12.3 minutes, resolution (Rₛ) > 2.0 from ramiprilat, and a limit of quantification (LOQ) of 0.05 μg/mL . Mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 365.2, with fragmentation patterns consistent with the cyclic structure .

Challenges in Scalable Synthesis

Industrial-scale diketopiperazine production faces hurdles:

  • Low yields : Acidic hydrolysis maximizes yields at 72%, necessitating costly purification .

  • Byproduct interference : Co-formed ramiprilat requires chromatographic separation, increasing complexity .

  • Regulatory constraints : Diketopiperazine is classified as a genotoxic impurity in some jurisdictions, mandating strict control below 1 ppm in APIs .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido de diketopiperazina de Ramipril puede sufrir varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos de diketopiperazina reducidos .

Aplicaciones Científicas De Investigación

El ácido de diketopiperazina de Ramipril tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido de diketopiperazina de Ramipril no está tan bien definido como el del ramipril. Se cree que interactúa con dianas moleculares similares, como la ECA, inhibiendo potencialmente su actividad. Las vías exactas e interacciones moleculares involucradas aún se encuentran bajo investigación .

Comparación Con Compuestos Similares

Table 1: Key Properties of Ramipril Diketopiperazine Acid and Related Compounds

Compound Molecular Formula Source/Formation Mechanism Pharmacological Activity Stability Profile
Ramipril Diketopiperazine Acid C23H30N2O4 Degradation product of ramipril Inactive Forms under heat, moisture, alkaline pH
Amoxicillin Diketopiperazine C16H19N3O5S Degradation product of amoxicillin Inactive Forms under high pH via nucleophilic attack
N-Monomethylated Diketopiperazine C13H16N2O3 Synthetic self-assembling compound Structural applications Stable via hydrogen bonding
Cycloserine Diketopiperazine C6H10N4O4 Synthetic/chemical modification Unknown Contains aminooxymethyl substituents

Key Observations:

Degradation Pathways: Ramipril Diketopiperazine Acid arises primarily through cyclization or hydrolysis of ramipril, accelerated by heat (>80°C) or alkaline conditions . In contrast, amoxicillin diketopiperazine forms via nucleophilic attack under high pH, yielding a six-membered ring . Unlike synthetic diketopiperazines (e.g., N-monomethylated derivatives), ramipril's degradation product is unintended and linked to reduced drug efficacy .

Biological Activity :

  • Ramipril Diketopiperazine Acid lacks pharmacological activity, whereas diketopiperazines from Streptomyces extracts exhibit cytotoxicity against cancer cells (e.g., HeLa and MCF-7) . Natural diketopiperazines often possess antimicrobial or antitumor properties, unlike synthetic derivatives .

Stability and Formulation Challenges: Ramipril Diketopiperazine Acid complicates drug formulation due to its rapid formation under stress. Nanoemulsion studies show that pH 5 buffers minimize degradation, whereas alkaline conditions accelerate it . In contrast, self-assembling diketopiperazines (e.g., N-monomethylated derivatives) are engineered for stability via hydrogen bonding, enabling applications in material science .

Analytical and Industrial Relevance

  • Detection Methods : Ramipril Diketopiperazine Acid is quantified using HPLC and spectrophotometric methods, which distinguish it from ramiprilat and excipients . Similar techniques are employed for amoxicillin diketopiperazine .
  • Regulatory Significance: As a major impurity, Ramipril Diketopiperazine Acid is monitored per ICH guidelines, with strict limits (<0.1% in final formulations) .

Case Studies and Contradictions

  • Degradation Discrepancies : reports ramipril degradation under acidic conditions produces Ramipril Diketopiperazine Acid as the primary byproduct, contradicting earlier studies that observed minimal degradation . This highlights the need for context-specific stability testing.
  • Synthetic vs. Degradation Products : While Ramipril Diketopiperazine Acid is a stability liability, synthetic diketopiperazines (e.g., bitopic arylpiperazines) are designed for targeted bioactivity, underscoring the structural versatility of this class .

Actividad Biológica

Ramipril, a widely used angiotensin-converting enzyme (ACE) inhibitor, is primarily prescribed for hypertension and heart failure. It is metabolized into several compounds, including ramiprilat (its active form) and ramipril diketopiperazine acid (RDP), a diketopiperazine derivative formed during the degradation of ramipril. This article focuses on the biological activity of RDP, examining its formation, pharmacokinetics, and potential implications in therapeutic contexts.

Chemical Structure and Formation

Ramipril diketopiperazine acid has a molecular formula of C23H30N2O4C_{23}H_{30}N_{2}O_{4}. It is formed through spontaneous cyclization of ramipril under acidic or oxidative conditions. The diketopiperazine structure is characterized by two amino acids linked by peptide bonds in a cyclic arrangement, which is typical for compounds in this class .

Pharmacokinetics

The pharmacokinetic profile of RDP has not been extensively studied compared to ramipril and ramiprilat. However, existing literature indicates that RDP can be rapidly formed in serum following the administration of ramipril. In a study involving elderly participants, peak concentrations of the diketopiperazine were observed after approximately 2 hours post-administration . The half-life of RDP in serum remains less well defined; however, it is expected to decline similarly to other metabolites of ramipril.

Biological Activity

While ramiprilat exerts significant ACE inhibitory activity, RDP does not possess the same mechanism due to the absence of key functional groups necessary for ACE inhibition. Studies suggest that RDP may have limited or no direct pharmacological effects compared to its parent compound .

Table 1: Comparison of Biological Activities

CompoundMechanism of ActionBiological Activity
RamiprilACE inhibitionAntihypertensive
RamiprilatPotent ACE inhibitorSignificant antihypertensive effects
Ramipril Diketopiperazine AcidNone identifiedLimited/no known activity

Stability and Degradation

Research indicates that ramipril can degrade into various products under stress conditions. Notably, RDP is identified as a primary degradation product during both acidic hydrolysis and oxidative stress . These findings highlight the importance of understanding the stability profiles of pharmaceutical formulations containing ramipril.

Case Study: Stress Degradation

A study analyzed the degradation pathways of ramipril under different stress conditions. It was found that:

  • Acidic Conditions : Up to 21% degradation occurred, with RDP being a major product.
  • Oxidative Stress : Similar degradation rates were observed, reinforcing the significance of RDP as a degradation product .

Implications for Therapeutic Use

The presence of RDP raises questions about its potential effects when ramipril is administered therapeutically. While it does not contribute directly to the antihypertensive effects, its formation might influence the overall pharmacokinetic profile and efficacy of ramipril. Further research is needed to explore any indirect effects or interactions that RDP may have with other metabolic pathways.

Q & A

Q. What are the primary metabolic and degradation pathways leading to the formation of ramipril diketopiperazine acid?

Ramipril diketopiperazine acid (DKPA) is formed via two routes:

  • Metabolic pathway : Hepatic metabolism of ramipril via esterase enzymes generates ramiprilat (active metabolite) and DKPA as an inactive byproduct. Renal metabolism also contributes to DKPA formation .
  • Degradation pathway : Under acidic, alkaline, thermal, or oxidative stress, ramipril undergoes cyclization to DKPA. For example, acidic hydrolysis (0.1 N HCl, 30 h) degrades ~21.8% of ramipril into DKPA, confirmed via HPLC analysis . Thermal stress (80°C) degrades 15.1% of ramipril into DKPA .

Methodological Insight : Use stability-indicating HPLC with internal standards (e.g., cloxacillin sodium) to track DKPA formation. Retention times (e.g., 0.93 min for DKPA) and mass spectrometry (m/z 393 for DKPA) are critical for identification .

Q. How can researchers differentiate ramipril diketopiperazine acid from structurally similar degradation products?

DKPA is distinguished by:

  • Chromatographic retention times : In HPLC, DKPA elutes later than ramiprilat but earlier than other ester derivatives .
  • Mass spectrometry : DKPA shows a molecular ion at m/z 393 (C23H24N2O4), with fragment ions at m/z 365, 206, and 178, corresponding to cleavage of the diketopiperazine ring and side chains .
  • Chemical stability : DKPA is resistant to further hydrolysis under neutral conditions, unlike ramiprilat, which can degrade further .

Methodological Insight : Combine LC-MS/MS with collision-induced dissociation (CID) to confirm fragmentation patterns. Validate specificity using spiked samples with known impurities (e.g., ramiprilat, diketopiperazine ester) .

Advanced Research Questions

Q. How can synthetic protocols for ramipril diketopiperazine acid be optimized to improve yield and purity?

Key strategies include:

  • Microwave-assisted cyclization : Cyclization of dipeptide precursors (e.g., Boc-protected phenylalanine) under microwave irradiation achieves 96% yield in 10 minutes, compared to 50–60% yield via traditional thermal methods .
  • Solvent selection : Use toluene/sec-butanol mixtures to minimize side reactions during cyclization .
  • Purification : Employ reverse-phase chromatography with C18 columns to separate DKPA from unreacted intermediates .

Data Contradiction : Earlier studies reported lower yields (e.g., 50% via thermal methods), highlighting the need for controlled reaction parameters (temperature, time) .

Q. What experimental approaches resolve contradictions in degradation kinetics of ramipril under acidic conditions?

Conflicting reports exist:

  • Patil et al. (2005): Observed 0.5% degradation under mild acidic conditions (25°C, 24 h) .
  • Hogan et al. (2010): Reported 15–21% degradation under harsher conditions (0.1 N HCl, 80°C) .

Q. Resolution Strategy :

  • Stress testing protocols : Follow ICH guidelines (Q1A) by varying temperature, pH, and duration to map degradation kinetics. For example, ramipril degradation increases from 0.5% (25°C) to 21.8% (80°C) in 0.1 N HCl .
  • Mechanistic studies : Use LC-MS to confirm competing pathways (cyclization vs. hydrolysis). Under acidic conditions, cyclization to DKPA dominates over ester hydrolysis .

Q. How does the conformational stability of ramipril diketopiperazine acid influence its analytical detection?

DKPA adopts a cis configuration at the diketopiperazine ring, confirmed via:

  • NMR spectroscopy : NOESY correlations between H-α protons and adjacent methyl groups .
  • IR spectroscopy : Absence of free amine stretches (3300 cm⁻¹) due to ring rigidity .
  • Computational modeling : Density functional theory (DFT) simulations predict a 10-membered hydrogen-bonded ring stabilizing the β-hairpin structure .

Methodological Insight : Use CD spectroscopy to monitor conformational changes in solution. DKPA exhibits a characteristic negative Cotton effect at 215 nm, indicative of β-sheet mimicry .

Key Research Gaps

  • Biosynthetic pathways : Limited data on enzymatic cyclization mechanisms for DKPA in vivo.
  • Pharmacological relevance : DKPA is labeled "inactive," but its potential interactions with ACE or other targets remain unexplored .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.